
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with metal ions. This particular compound is characterized by the presence of a phenanthroline moiety attached to an aniline group, which is further substituted with two methyl groups on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline typically involves the reaction of 1,10-phenanthroline with N,N-dimethylaniline. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction produces phenanthroline, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phenanthroline moiety to dihydrophenanthroline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxomonosulfate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized phenanthroline derivatives.
Scientific Research Applications
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline has numerous applications in scientific research:
Medicine: Research explores its use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline primarily involves its ability to chelate metal ions. The phenanthroline moiety coordinates with metal ions, forming stable complexes that can interact with biological molecules and pathways. These interactions can inhibit enzymatic activities, disrupt cellular processes, and induce oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the N,N-dimethyl and aniline substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar chelating abilities but different structural features.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions, offering different steric and electronic properties.
Uniqueness
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring high stability and specific interactions with metal ions.
Properties
Molecular Formula |
C20H17N3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline |
InChI |
InChI=1S/C20H17N3/c1-23(2)17-10-7-14(8-11-17)18-12-9-16-6-5-15-4-3-13-21-19(15)20(16)22-18/h3-13H,1-2H3 |
InChI Key |
QCZSBMYDRGOKIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14116821.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
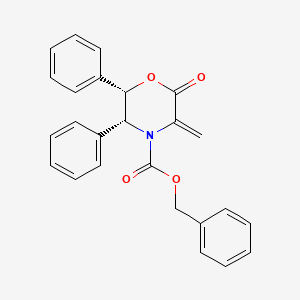
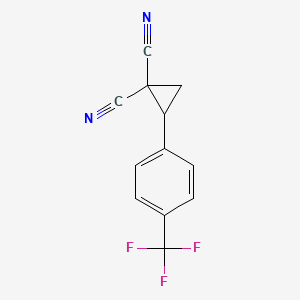
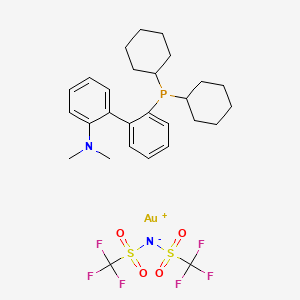

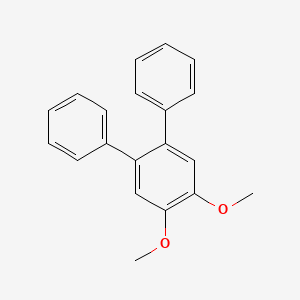
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)


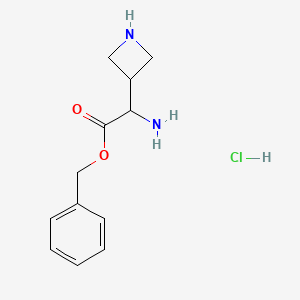
![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)
